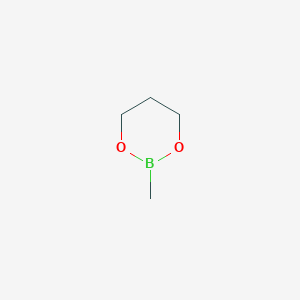
2-Methyl-1,3,2-dioxaborinane
Übersicht
Beschreibung
2-Methyl-1,3,2-dioxaborinane is a cyclic boron ester with the molecular formula C4H9BO2 It is a member of the dioxaborinane family, which are known for their unique structural properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1,3,2-dioxaborinane can be synthesized through the reaction of boric acid with 1,3-propanediol in the presence of a methylating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic ester. The process can be represented by the following equation:
B(OH)3+HOCH2CH2CH2OH→C4H9BO2+3H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Boronic acids and borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of boron-containing polymers and materials with unique properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a boron source in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It finds applications in the production of boron-based catalysts and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from donor molecules. This property is exploited in catalysis and in the formation of stable adducts with other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3,2-dioxaborinane can be compared with other cyclic boron esters such as:
1,3,2-Dioxaborinane: Lacks the methyl group, resulting in different reactivity and stability.
2,2’-Bi-1,3,2-dioxaborinane: Contains two dioxaborinane units, offering unique properties for polymerization and material science applications.
2-Isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane:
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-methyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-5-6-3-2-4-7-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVWFBVPBAQTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455645 | |
| Record name | 2-methyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51901-48-5 | |
| Record name | 2-methyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















